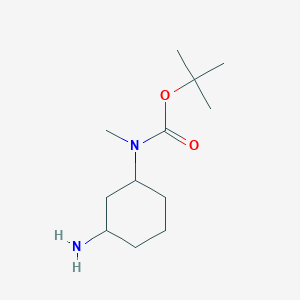

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

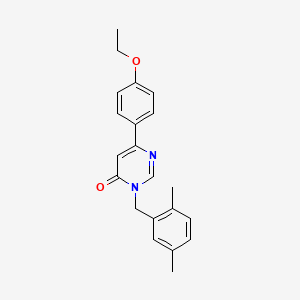

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is an organic compound with the molecular weight of 214.31 . It is also known as TAC.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3, (H,13,14) .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is involved in the synthesis and structural analysis of various compounds. For example, it's used as a precursor for the study of a new class of foldamer based on aza/α-dipeptide oligomerization, with the molecule exhibiting an extended conformation stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonding (Abbas et al., 2009). Similarly, it serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, providing insights into the structural basis of these synthetic processes (Ober et al., 2004).

Role in Organic Synthesis

In organic synthesis, the compound is utilized in various chemical transformations. For instance, it's mentioned in the context of asymmetric Mannich reactions, indicating its role in producing chiral amino carbonyl compounds (Yang et al., 2009). Additionally, it's involved in the one-pot Curtius rearrangement process, facilitating the formation of protected amino acids and showcasing its versatility in complex organic synthesis procedures (Lebel & Leogane, 2005).

Intermediate in Chemical Reactions

The compound serves as an intermediate in various chemical reactions. For instance, its derivative, N-tert-butanesulfinyl imine, is used for the asymmetric synthesis of amines, highlighting its utility in synthesizing a wide range of enantioenriched amines including amino acids and amino alcohols (Ellman et al., 2002).

Application in Catalysis

In catalysis, the compound is involved in the N-tert-butoxycarbonylation of amines, where Indium(III) halides are used as catalysts, indicating its role in producing N-tert-butyl-carbamates efficiently and chemoselectively (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZAJTZCTUXUPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2651620.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylpropanamide](/img/structure/B2651624.png)

![7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2651625.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate](/img/structure/B2651626.png)

![N-(3-cyanothiolan-3-yl)-3-[(2,5-difluorophenyl)sulfanyl]propanamide](/img/structure/B2651628.png)

![N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2651630.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2651631.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2651634.png)